molecular formula C17H13N3O2 B3256755 5-Phenyl-1-(1-phenylvinyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 27643-28-3

5-Phenyl-1-(1-phenylvinyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B3256755
CAS No.: 27643-28-3
M. Wt: 291.3 g/mol
InChI Key: HISAFJBKCLPCTE-UHFFFAOYSA-N
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Description

5-Phenyl-1-(1-phenylvinyl)-1H-1,2,3-triazole-4-carboxylic acid is a functionalized 1,2,3-triazole derivative designed for advanced pharmaceutical and chemical research. The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding, which facilitates target binding . This particular compound features a phenyl group at the 5-position and a unique 1-phenylvinyl substituent at the 1-nitrogen, which can be leveraged for further chemical modifications or to modulate lipophilicity and steric bulk. The carboxylic acid functional group at the 4-position provides a versatile handle for conjugation, such as amide coupling to other pharmacophores or biomolecules, enhancing its utility as a key building block in drug discovery . Compounds containing the 1,2,3-triazole core have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral effects, making them valuable scaffolds for developing new therapeutic agents . The synthetic value of this molecule is further underscored by the application of modern click chemistry methodologies, specifically Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which allows for efficient and regioselective construction of the 1,4-disubstituted triazole ring system . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-phenyl-1-(1-phenylethenyl)triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c1-12(13-8-4-2-5-9-13)20-16(14-10-6-3-7-11-14)15(17(21)22)18-19-20/h2-11H,1H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HISAFJBKCLPCTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC=CC=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1-(1-phenylvinyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) salts under mild conditions, leading to the formation of the triazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as scaling up the reaction to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1-(1-phenylvinyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the triazole ring or the phenyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl rings or the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups onto the phenyl rings or the triazole ring.

Scientific Research Applications

5-Phenyl-1-(1-phenylvinyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Phenyl-1-(1-phenylvinyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or activation of their biological functions. The specific pathways involved depend on the particular application and the molecular targets being studied.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of triazole-carboxylic acids are highly dependent on substituents at positions 1, 4, and 3. Key analogs and their features are summarized below:

Table 1: Structural and Functional Comparisons
Compound Name Substituents Key Properties Applications References
1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid 1: 4-Ethoxyphenyl; 5: Formyl Exhibits ring-chain tautomerism (20% cyclic hemiacetal in solution); used in rhodamine dyes and metal-binding applications Analytical chemistry, synthetic intermediates
1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 1: 2-Aminophenyl Kink-like conformation (60° angle between amine and acid groups); antibacterial activity Antimicrobial agents
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 1: 4-Chlorophenyl; 5: CF₃ High anticancer activity (GP = 68.09% against NCI-H522 lung cancer cells); c-Met inhibitor Anticancer therapeutics
5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid 1: Thiazol-2-yl; 5: Methyl 40% growth inhibition of NCI-H522 cells; enhanced lipophilicity Antiproliferative agents
1-(4-Phenoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid 1: 4-Phenoxyphenyl; 5: Pyridin-2-yl Discontinued commercial product; structural complexity may limit synthesis Research tool
Key Observations:
  • Electron-Withdrawing Groups (EWGs): Substituents like Cl and CF₃ (e.g., in 1-(4-chlorophenyl)-5-(trifluoromethyl)...) enhance anticancer activity by improving target binding and metabolic stability .
  • Conformational Flexibility: The 2-aminophenyl analog adopts a kink-like structure due to steric and electronic effects, facilitating interactions with bacterial enzymes .
  • Tautomerism: The formyl-substituted analog (1-(4-ethoxyphenyl)-5-formyl...) exists in equilibrium between open-chain and cyclic hemiacetal forms, influencing reactivity in synthetic applications .

Physicochemical Properties

  • Acidity: The pKa of 1-phenyl-1,2,3-triazole-4-carboxylic acid is 2.88, lower than dicarboxylic analogs (pKa₁ = 2.13, pKa₂ = 4.93) due to reduced electron-withdrawing effects . The target compound’s phenylvinyl group may further lower pKa via conjugation, enhancing solubility in basic environments.

Biological Activity

5-Phenyl-1-(1-phenylvinyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive review of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a triazole ring that is known for its ability to interact with various biological targets. The synthesis of this compound typically involves click chemistry techniques, particularly the reaction between azides and alkynes under copper(I) catalysis. This method allows for the efficient formation of the triazole ring while enabling modifications that enhance biological activity.

Table 1: Synthesis Overview

StepReagentsConditionsYield
1Azide + AlkyneCuI catalyst in acetonitrile82–91%
2Triazole formationAqueous medium at elevated temperaturesHigh

Anticancer Properties

Research indicates that derivatives of triazoles exhibit significant anticancer activity. For instance, lanthanide(III) complexes of triazoles have shown pronounced cytotoxic effects against various tumor cell lines, outperforming traditional platinum-based drugs. These complexes enhance the reactive oxygen species (ROS) levels, leading to increased oxidative stress in cancer cells, which is a mechanism for their anticancer effects .

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. Studies have demonstrated that they can inhibit the growth of bacteria and fungi by disrupting their cellular functions. The mechanism often involves interference with nucleic acid synthesis or disruption of membrane integrity .

Xanthine Oxidase Inhibition

Recent evaluations have highlighted the potential of triazole derivatives as xanthine oxidase inhibitors. Such activity is crucial in managing conditions like gout and hyperuricemia. For example, specific derivatives have shown potent inhibition in submicromolar concentrations, indicating their potential as therapeutic agents .

Case Study 1: Anticancer Activity

A study conducted on a series of triazole derivatives revealed that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines. The study utilized MTT assays to assess cell viability post-treatment and found that certain structural modifications enhanced the anticancer efficacy significantly.

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial activity, a range of triazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the phenyl position increased antimicrobial potency, suggesting that structural diversity within the triazole framework can lead to enhanced biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Phenyl-1-(1-phenylvinyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
5-Phenyl-1-(1-phenylvinyl)-1H-1,2,3-triazole-4-carboxylic acid

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